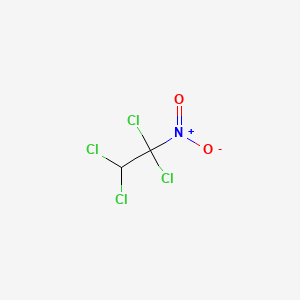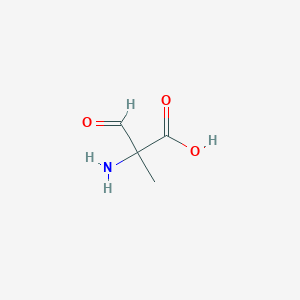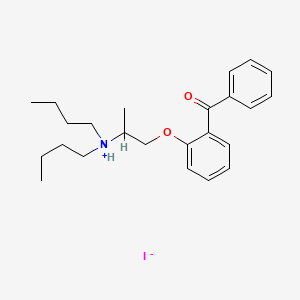
2-(2-(Dibutylamino)propoxy)benzophenone hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Dibutylamino)propoxy)benzophenone hydriodide is a chemical compound with a complex structure that includes a benzophenone core substituted with a dibutylamino group and a propoxy linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dibutylamino)propoxy)benzophenone hydriodide typically involves multiple steps. One common method includes the reaction of benzophenone with 2-(dibutylamino)propyl chloride in the presence of a base to form the intermediate 2-(2-(dibutylamino)propoxy)benzophenone. This intermediate is then treated with hydriodic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Dibutylamino)propoxy)benzophenone hydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-(2-(Dibutylamino)propoxy)benzophenone hydriodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a component in various industrial processes .
Mécanisme D'action
The mechanism of action of 2-(2-(Dibutylamino)propoxy)benzophenone hydriodide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. Molecular docking studies have identified key genes and pathways involved in its action, including AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: The parent compound with a simpler structure.
Dihydrocoumarin: A derivative with a chiral carbon.
Coumarin: A benzopyranone derivative with different biological activities.
Uniqueness
2-(2-(Dibutylamino)propoxy)benzophenone hydriodide is unique due to its specific substitution pattern and the presence of the dibutylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
10401-26-0 |
|---|---|
Formule moléculaire |
C24H34INO2 |
Poids moléculaire |
495.4 g/mol |
Nom IUPAC |
1-(2-benzoylphenoxy)propan-2-yl-dibutylazanium;iodide |
InChI |
InChI=1S/C24H33NO2.HI/c1-4-6-17-25(18-7-5-2)20(3)19-27-23-16-12-11-15-22(23)24(26)21-13-9-8-10-14-21;/h8-16,20H,4-7,17-19H2,1-3H3;1H |
Clé InChI |
YJIPPFSUCLKWIF-UHFFFAOYSA-N |
SMILES canonique |
CCCC[NH+](CCCC)C(C)COC1=CC=CC=C1C(=O)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



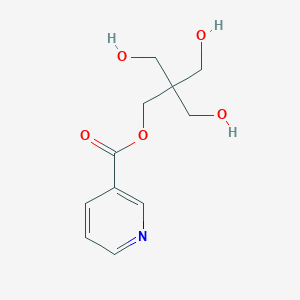
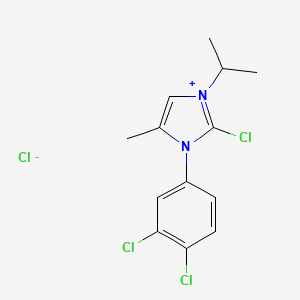
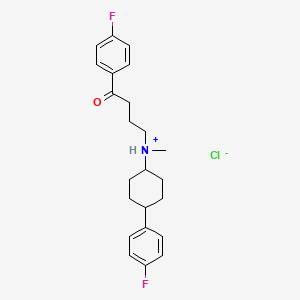
![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)


![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
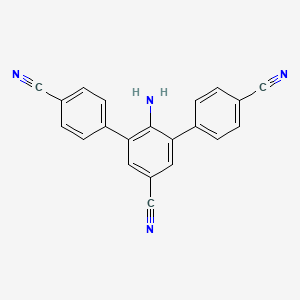
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)
